Albaspidin
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Overview
Description
Albaspidin is a biochemical.
Scientific Research Applications
Chemical Constituents and Isolation
Identification and Isolation : Albaspidin, specifically albaspidin AA, AP, and PP, have been identified as acylphloroglucinol derivatives in the rhizome of Dryopteris Crassirhizoma. These compounds were isolated using column chromatography, and their structures were elucidated using spectroscopic methods. Notably, albaspidin AP and PP were first isolated as crystals from natural plants and first discovered in Dryopteris Crassirhizoma. Their 1H-NMR, 13C-NMR, and 2DNMR data were reported for the first time (Wang E-li, 2007).
Phloroglucinol Derivatives : A study on Dryopteris fragrans identified several phloroglucinol derivatives including albaspidin BB and PP. These compounds were isolated for the first time from Dryopteris fragrans, adding to the understanding of the chemical diversity of this species (Du Wenzha, 2016).
Variability in Chemical Compounds : In Dryopteris aitoniana, various phloroglucinol derivatives including tetra-albaspidin and hexa-albaspidin were isolated and characterized. This research highlights the variability and complexity of chemical compounds found in different Dryopteris species (J. V. Euw, T. Reichstein, & C. Widén, 1985).
Identification in Other Species : In Dryopteris austriaca, the isolation of compounds such as aspidin, flavaspidic acid, and albaspidin was described. This indicates the presence of albaspidin in multiple Dryopteris species, suggesting a wider distribution and significance of this compound (A. Aebi, J. Büchi, & A. Kapoor, 1957).
Other Phloroglucinol Derivatives : A study on Dryopteris wallichiana identified terpenylated acylphloroglucinols alongside known compounds such as albaspidins AA and AB. This further expands the understanding of the chemical diversity and potential biological activities of phloroglucinol derivatives (C. Socolsky, L. Domínguez, Y. Asakawa, & A. Bardón, 2012).
Leaf Exudate Study : Analysis of the leaf exudates of Dryopteris villarii and D. arguta showed the presence of acylphloroglucinols, including albaspidin series compounds. This indicates the production of these compounds by external glands on the leaves (E. Wollenweber, J. F. Stevens, M. Ivanic, & M. Deinzer, 1998).
properties
CAS RN |
58409-52-2 |
---|---|
Product Name |
Albaspidin |
Molecular Formula |
C25H32O8 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-butanoyl-4-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C25H32O8/c1-7-9-14(26)16-18(28)12(20(30)24(3,4)22(16)32)11-13-19(29)17(15(27)10-8-2)23(33)25(5,6)21(13)31/h28-31H,7-11H2,1-6H3 |
InChI Key |
BTEFKZZSPZYUSO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |
Appearance |
Solid powder |
Other CAS RN |
644-61-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Albaspidin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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